molecular formula C13H8F3N3O4 B189214 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline CAS No. 63333-31-3

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Cat. No.: B189214
CAS No.: 63333-31-3
M. Wt: 327.21 g/mol
InChI Key: BFRXEPDACBYGRZ-UHFFFAOYSA-N
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Description

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, a phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves nitration reactions. One common method is the nitration of N-phenyl-6-(trifluoromethyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline.

    Substitution: Formation of substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, electron transfer, and hydrophobic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline: Characterized by the presence of nitro groups and a trifluoromethyl group.

    2,4-dinitro-N-phenyl-6-(chloromethyl)aniline: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    2,4-dinitro-N-phenyl-6-(methyl)aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)10-6-9(18(20)21)7-11(19(22)23)12(10)17-8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXEPDACBYGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391900
Record name 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-31-3
Record name 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the synthesis of bromethalin?

A1: this compound serves as a crucial precursor in the multi-step synthesis of bromethalin []. The process involves a methylation reaction to introduce a methyl group to the nitrogen atom, followed by two sequential bromination reactions to introduce bromine atoms to the molecule. This ultimately leads to the formation of bromethalin.

Q2: What are the advantages of the synthetic process described in the paper for producing bromethalin using this compound as an intermediate?

A2: The paper highlights several advantages of this specific synthetic route:

  • Convenience and Simplicity: The process is described as convenient and straightforward for bromethalin preparation [].
  • Environmental Friendliness: The process is reported to be environmentally friendly and pollution-free [].
  • Accessibility of Materials: The raw materials required for the synthesis are readily available [].
  • Cost-Effectiveness: The process boasts low equipment investment costs [].
  • High Purity: The synthesized bromethalin exhibits high purity levels [].
  • Ease of Operation: The process is designed for ease of operation [].
  • Effectiveness: The produced bromethalin demonstrates good application efficacy [].
  • Safety: The bromethalin produced through this method is deemed safe and reliable [].

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